molecular formula C19H16FN5O2S B2641784 6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2319873-41-9

6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2641784
CAS No.: 2319873-41-9
M. Wt: 397.43
InChI Key: YNSOSFWERSDESG-UHFFFAOYSA-N
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Description

6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazoline derivative known for its potential therapeutic applications. The structure of this compound incorporates several notable functional groups, including a fluorine atom, a propyl chain, a pyridine moiety, and an oxadiazole ring. These contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves multiple steps:

  • Formation of 3-(pyridin-3-yl)-1,2,4-oxadiazole: : This can be achieved via the cyclization reaction of an amidoxime and a carboxylic acid derivative.

  • Thioether Formation: : The 3-(pyridin-3-yl)-1,2,4-oxadiazole derivative is then reacted with an appropriate thiol to introduce the thioether linkage.

  • Quinazoline Backbone Construction: : The thioether is further reacted with an isocyanate intermediate to form the quinazoline core.

Industrial Production Methods

For industrial-scale synthesis, optimization of reaction conditions is essential to improve yield and reduce costs. This may include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidation reactions involving 6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can occur at the thioether or quinazoline moieties, potentially forming sulfoxides or sulphones.

  • Reduction: : Reduction reactions may target the fluorine atom, potentially leading to defluorination under specific conditions.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring, the quinazoline core, or the oxadiazole ring.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reducing agents like lithium aluminum hydride.

  • Substitution: : Various nucleophiles, depending on the desired substitution pattern.

Major Products Formed

  • Oxidation: : Sulfoxides, sulphones.

  • Reduction: : Compounds with reduced fluorine content.

  • Substitution: : Varied products depending on the nucleophile and site of substitution.

Scientific Research Applications

6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has found applications in multiple scientific domains:

  • Chemistry: : Used as a model compound in studying reaction mechanisms and developing novel synthetic methodologies.

  • Biology: : Investigated for its potential as a biochemical probe due to its unique functional groups.

  • Medicine: : Explored as a candidate for drug development targeting specific enzymes or receptors, given its structural complexity and potential biological activity.

  • Industry: : Its derivatives may be used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which 6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exerts its effects depends on its interaction with molecular targets:

  • Molecular Targets: : Potential targets include enzymes such as kinases or receptor proteins.

  • Pathways Involved: : The compound may influence signal transduction pathways, modulating cellular processes like proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can be compared with other quinazoline derivatives or compounds containing pyridine and oxadiazole moieties:

  • Quinazoline Derivatives: : Often used in medicinal chemistry for their diverse biological activities, such as antifungal, anticancer, and antiviral properties.

  • Pyridine-Containing Compounds: : Widely studied for their role in coordination chemistry and as building blocks in pharmaceuticals.

  • Oxadiazole Derivatives: : Known for their versatility in drug design and material science applications.

Similar compounds include:

  • 6-chloro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

  • 6-methyl-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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Properties

IUPAC Name

6-fluoro-3-propyl-2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2S/c1-2-8-25-18(26)14-9-13(20)5-6-15(14)22-19(25)28-11-16-23-17(24-27-16)12-4-3-7-21-10-12/h3-7,9-10H,2,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSOSFWERSDESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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